(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Overview
Description
(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a fluorophenyl group, a methoxyphenyl group, and a pyridazinyl-piperazine moiety.
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms of diseases like Alzheimer’s, where acetylcholine deficiency is a key factor . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This pathway is involved in many cognitive functions, and its impairment is associated with neurodegenerative diseases like Alzheimer’s . By increasing acetylcholine levels, the compound can help restore the function of this pathway .
Result of Action
The primary result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can help improve cognitive functions in individuals with acetylcholine deficiency, such as those with Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is acetylcholinesterase, which is responsible for the hydrolysis of acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound enhances synaptic transmission by increasing acetylcholine levels, which can improve cognitive functions. Additionally, this compound has been shown to influence cell signaling pathways, particularly those involved in neuroprotection and anti-inflammatory responses. It also affects gene expression by modulating the transcription of genes associated with synaptic plasticity and neuronal survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding interaction is facilitated by the fluorophenyl and methoxyphenyl groups, which enhance the compound’s affinity for the enzyme. Additionally, this compound may also interact with other biomolecules, such as receptors and ion channels, further contributing to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its efficacy in enhancing cholinergic transmission and neuroprotection, making it a promising candidate for chronic treatment regimens .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances cognitive functions and exhibits neuroprotective properties without significant adverse effects. At higher doses, this compound may cause toxicity, including hepatotoxicity and neurotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may retain some pharmacological activity or be further processed for excretion. The interaction of this compound with cofactors such as NADPH is essential for its biotransformation and subsequent elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells, where it can interact with acetylcholinesterase and other target biomolecules. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, enhancing its therapeutic potential .
Preparation Methods
The synthesis of (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by reacting hydrazine derivatives with appropriate diketones under reflux conditions.
Introduction of the methoxyphenyl group: This step involves the use of methoxyphenylboronic acid in a Suzuki coupling reaction with the pyridazinone intermediate.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Final coupling with the fluorophenyl group: This is typically done using a palladium-catalyzed cross-coupling reaction.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Scientific Research Applications
(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine.
Biological Studies: The compound is used in studies to understand enzyme inhibition mechanisms and to develop new therapeutic agents.
Chemical Biology: It serves as a tool compound to probe biological pathways involving acetylcholine and related neurotransmitters.
Comparison with Similar Compounds
Similar compounds to (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone include:
Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor with a different structural framework.
Galantamine: A natural product-based acetylcholinesterase inhibitor.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
The uniqueness of this compound lies in its specific structural features, such as the combination of fluorophenyl and methoxyphenyl groups, which contribute to its potent inhibitory activity and selectivity for acetylcholinesterase and butyrylcholinesterase .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-29-19-7-5-16(6-8-19)20-9-10-21(25-24-20)26-11-13-27(14-12-26)22(28)17-3-2-4-18(23)15-17/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLGVDYDXQCDRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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